![molecular formula C23H32N2O2 B14742864 ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate CAS No. 5408-21-9](/img/structure/B14742864.png)
ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a diethylamino propyl chain, and a phenylacetate moiety. Its multifaceted structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The initial step involves the reaction of aniline with 3-(diethylamino)propyl chloride under basic conditions to form N-[3-(diethylamino)propyl]aniline.
Esterification: The N-[3-(diethylamino)propyl]aniline is then reacted with ethyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the ester group.
科学研究应用
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diethylamino propyl chain and phenylacetate moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate can be compared with other similar compounds, such as:
N-[3-(diethylamino)propyl]aniline: Lacks the ester and phenylacetate groups, resulting in different chemical properties and reactivity.
Ethyl 2-bromo-2-phenylacetate: Contains a bromo group instead of the anilino moiety, leading to different reactivity and applications.
Diethylaminoethyl esters: Share the diethylamino group but differ in the ester and aromatic components, affecting their overall properties and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and versatility in various applications.
属性
CAS 编号 |
5408-21-9 |
|---|---|
分子式 |
C23H32N2O2 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate |
InChI |
InChI=1S/C23H32N2O2/c1-4-24(5-2)18-13-19-25(21-16-11-8-12-17-21)22(23(26)27-6-3)20-14-9-7-10-15-20/h7-12,14-17,22H,4-6,13,18-19H2,1-3H3 |
InChI 键 |
PJUVQIWQLTZLSP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


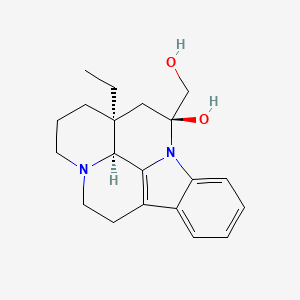
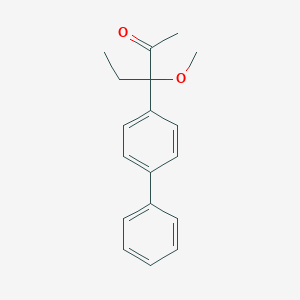
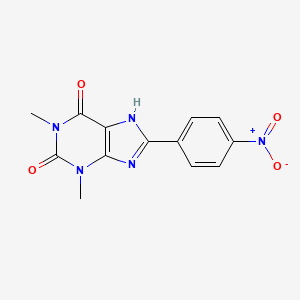
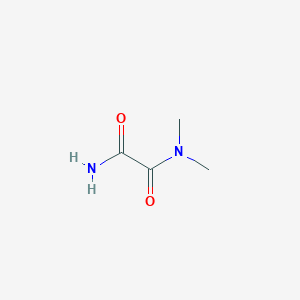
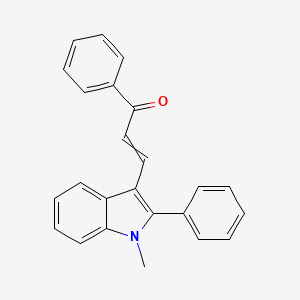
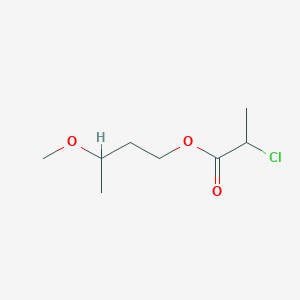

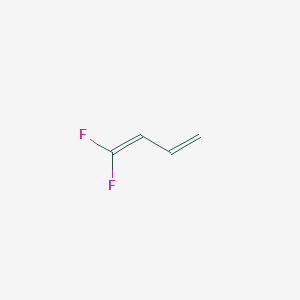
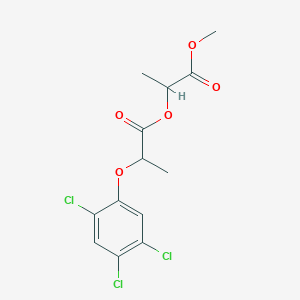
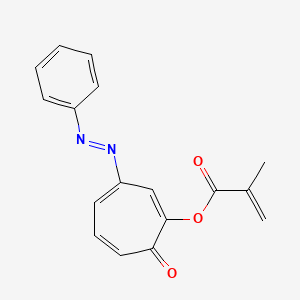
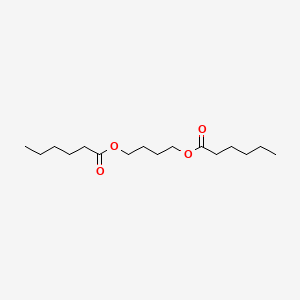
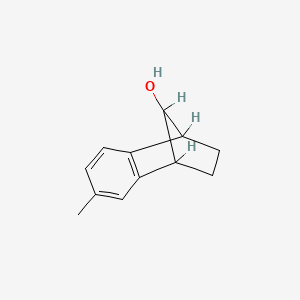
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
